molecular formula C15H24N4O4S B4172170 N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline

N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline

Cat. No. B4172170
M. Wt: 356.4 g/mol
InChI Key: CCHPXYXUGBYONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline, commonly known as SMT-19969, is a novel chemical compound that has been studied for its potential therapeutic applications. It is a selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that plays a key role in regulating cyclic guanosine monophosphate (cGMP) levels in the brain.

Mechanism of Action

SMT-19969 selectively inhibits N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline, an enzyme that breaks down cGMP in the brain. By inhibiting N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline, SMT-19969 increases cGMP levels, which can improve cognitive function and memory. In addition, cGMP has been shown to have neuroprotective effects and can reduce inflammation in the brain.
Biochemical and Physiological Effects:
SMT-19969 has been shown to increase cGMP levels in the brain, which can improve cognitive function and memory. In animal studies, SMT-19969 has been shown to reduce brain inflammation and improve motor function. In addition, SMT-19969 has been shown to reduce psychotic-like behaviors in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

SMT-19969 has several advantages for lab experiments, including its high purity and yield, as well as its selective inhibition of N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline. However, SMT-19969 has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on SMT-19969, including its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. In addition, further research is needed to determine the optimal dosing and administration of SMT-19969 in humans. Finally, the safety and efficacy of SMT-19969 in humans needs to be further evaluated in clinical trials.

Scientific Research Applications

SMT-19969 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-isobutyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline inhibition has been shown to increase cGMP levels in the brain, which can improve cognitive function and memory. In animal studies, SMT-19969 has been shown to improve cognitive performance and reduce brain inflammation in Alzheimer's disease models. It has also been shown to improve motor function and reduce dopamine depletion in Parkinson's disease models. In addition, SMT-19969 has been shown to reduce psychotic-like behaviors in animal models of schizophrenia.

properties

IUPAC Name

N-(2-methylpropyl)-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-12(2)11-16-14-10-13(4-5-15(14)19(20)21)17-6-8-18(9-7-17)24(3,22)23/h4-5,10,12,16H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHPXYXUGBYONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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